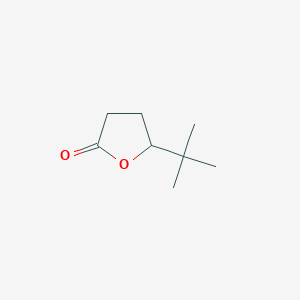

5-Tert-butyloxolan-2-one

Descripción

5-Tert-butyloxolan-2-one (IUPAC: 5-tert-butyloxolan-2-one) is a γ-butyrolactone derivative featuring a tert-butyl substituent at the 5-position of the oxolane (tetrahydrofuran) ring. The tert-butyl group introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and thermal stability compared to other substituents. This article compares 5-tert-butyloxolan-2-one with three key analogs, leveraging available experimental data from diverse sources.

Propiedades

IUPAC Name |

5-tert-butyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-7(9)10-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOOWMKNPUTDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 5-tert-butyl-5-hydroxy-2-pentenoic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 5-tert-butyloxolan-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-Tert-butyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone to its corresponding diol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Various substituted oxolanes depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Tert-butyloxolan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-tert-butyloxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the tert-butyl group, which can stabilize or destabilize intermediates in chemical reactions.

Comparación Con Compuestos Similares

5-Naphthalen-2-yloxolan-2-one

Substituent : Aromatic 2-naphthyl group.

Key Properties :

Comparison with 5-Tert-butyloxolan-2-one :

- The naphthyl group introduces aromaticity and planar steric hindrance, whereas the tert-butyl group provides non-planar steric bulk. This difference may impact binding interactions in biological systems or catalytic processes.

5-Butyloxolan-2-one

Substituent : Linear n-butyl chain.

Key Properties :

Comparison with 5-Tert-butyloxolan-2-one :

- In contrast, the branched tert-butyl group may slow reaction kinetics in synthetic pathways.

Dioxolanone Derivatives (e.g., Compound 9)

Substituent : Allyl and propargyl groups (e.g., 2-tert-butyl-5-(2-propenyl)-1,3-dioxolan-4-one).

Key Properties :

Comparison with 5-Tert-butyloxolan-2-one :

- The additional functional groups in dioxolanone derivatives expand their utility in cycloaddition and coordination chemistry. However, the tert-butyl variant’s simpler structure may offer advantages in straightforward synthetic routes.

Comparative Data Table

Actividad Biológica

5-Tert-butyloxolan-2-one, a cyclic ester also known as a lactone, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Tert-butyloxolan-2-one is characterized by its unique cyclic structure, which influences its reactivity and interaction with biological systems. The molecular formula is , and it features a tert-butyl group that contributes to its lipophilicity, potentially enhancing its bioavailability.

Antimicrobial Properties

Research indicates that 5-tert-butyloxolan-2-one exhibits antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of 5-tert-butyloxolan-2-one has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activity of 5-tert-butyloxolan-2-one can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in susceptible microorganisms.

- Radical Scavenging : The presence of functional groups in the structure enables the compound to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Preliminary studies suggest that 5-tert-butyloxolan-2-one may inhibit specific enzymes involved in metabolic pathways of pathogens, although further research is needed to elucidate these interactions fully.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of 5-tert-butyloxolan-2-one was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Potential in Cell Lines

A study evaluated the antioxidant effects of 5-tert-butyloxolan-2-one using human cell lines exposed to oxidative stress. The compound significantly reduced markers of oxidative damage compared to untreated controls, suggesting its protective effects on cellular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.